Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
Overview
Description
Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-: is a chemical compound with the molecular formula C10H6ClNO4S. It is a derivative of benzenesulfonyl chloride and contains a pyrrole ring, which is a five-membered heterocyclic aromatic ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
From 4-Aminobenzenesulfonamide: The compound can be synthesized by reacting 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo nucleophilic substitution reactions . The sulfonyl chloride group is a good leaving group, which could be replaced by a nucleophile in the reaction. The pyrrolidinone ring could potentially participate in hydrogen bonding interactions with its targets.
Biochemical Analysis
Biochemical Properties
The compound 4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride has been found to interact with various enzymes and proteins. For instance, it has been shown to improve monoclonal antibody production in recombinant Chinese hamster ovary cells . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Cellular Effects
4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Molecular Mechanism
At the molecular level, 4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZNHMZLVPQFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068010 | |
Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36898-42-7 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36898-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036898427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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